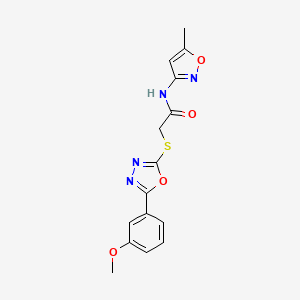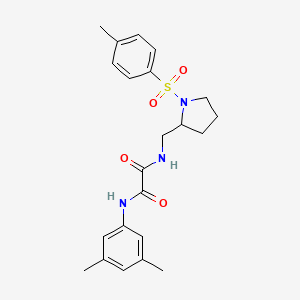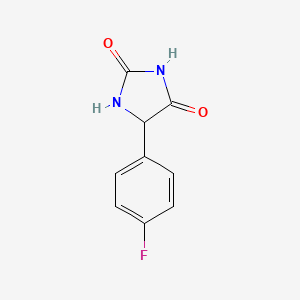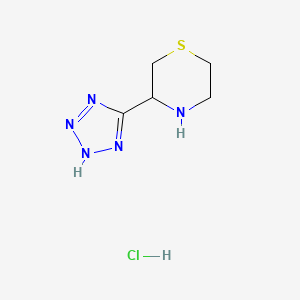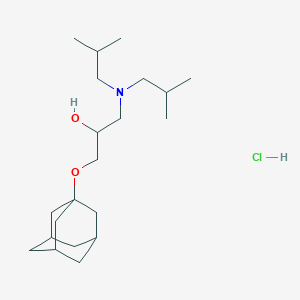![molecular formula C22H18ClF3N2OS B2636679 2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline CAS No. 339019-04-4](/img/structure/B2636679.png)
2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline” is a chemical with the molecular formula C22H18ClF3N2OS and a molecular weight of 450.91. It is available for purchase from various chemical suppliers21.
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of this compound. However, it is available for purchase, indicating that it can be synthesized21.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H18ClF3N2OS1. However, the specific arrangement of these atoms and bonds in space, known as the compound’s 3D conformation, is not provided in the search results.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find any specific information about the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity. Unfortunately, I couldn’t find any specific information about the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
Synthesis of Nitroquinolines : Research has demonstrated methods for synthesizing 4-substituted 3-methylsulfanylquinolines, including nitro derivatives, showcasing the chemical versatility and reactivity of quinoline sulfides in nucleophilic substitution reactions (Máslankiewicz et al., 2005).
Antituberculosis Activity : A series of 3-heteroarylthioquinoline derivatives were synthesized and found to exhibit significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of quinoline derivatives in developing new antituberculosis agents (Chitra et al., 2011).
Structural Analysis via X-ray Diffraction : Studies on the crystal structures of substituted tetrahydroquinolines offer insights into their molecular configurations, aiding in the design of molecules with desired physical and chemical properties (Albov et al., 2004).
Fluorine-Containing Quinazolines : New derivatives of 4-anilinoquinazolines were synthesized, demonstrating the role of fluorine atoms in influencing biological activity and chemical stability. One compound showed notable tuberculostatic activity, underscoring the therapeutic potential of fluorine-containing quinazolines (Nosova et al., 2021).
Medicinal Chemistry
Antimicrobial Agents : Research on quinazolines as potential antimicrobial agents shows the synthesis and characterization of new compounds, indicating their broad spectrum of antibacterial and antifungal activities. This underscores the importance of quinazolines in developing new treatments for infectious diseases (Desai et al., 2007).
Anti-inflammatory and Analgesic Activities : The synthesis of 3-chlorophenyl and 3-fluorophenyl-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and their evaluation for anti-inflammatory and analgesic activities highlight the therapeutic potential of quinazoline derivatives in treating pain and inflammation (Farag et al., 2012).
Safety And Hazards
While I couldn’t find specific safety and hazard information for this compound, it’s important to handle all chemicals with care. Always follow safety protocols, use appropriate personal protective equipment, and refer to Material Safety Data Sheets (MSDS) or other safety documentation when available.
Direcciones Futuras
Without specific information about the current uses or research involving this compound, it’s difficult to predict future directions. However, the field of chemistry is always advancing, and new uses for compounds are continually being discovered.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult primary literature or speak with a chemist for more detailed and specific information.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF3N2OS/c23-16-10-8-14(9-11-16)13-30-21-27-19-7-2-1-6-18(19)20(28-21)29-17-5-3-4-15(12-17)22(24,25)26/h3-5,8-12H,1-2,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZNRRFAKKLYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)SCC3=CC=C(C=C3)Cl)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
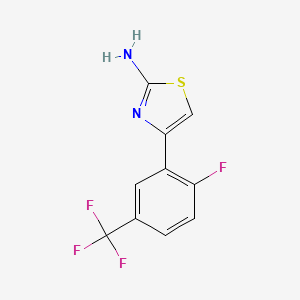
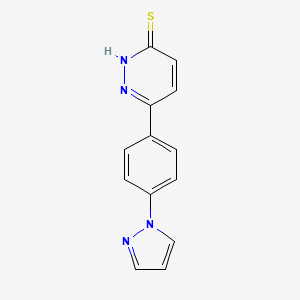
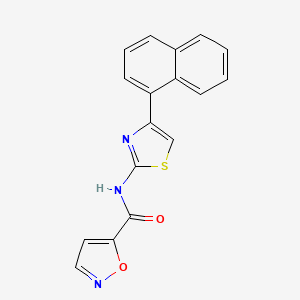
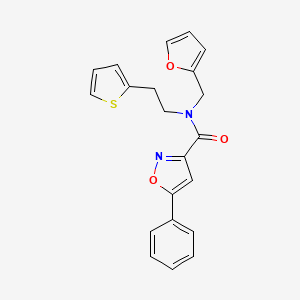
![8-Benzyl 1-tert-butyl 2-cyano-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B2636612.png)
